5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Physicochemical profiling Lead optimization Solubility prediction

5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (CAS 90151-12-5) is a heterocyclic small molecule (C7H8N2O2S, MW 184.22 g/mol) belonging to the 4-thioxo-3,4-dihydropyrimidin-2(1H)-one (4-thiouracil) class. It features a thioxo group at position 4, an acetyl substituent at position 5, and a methyl group at position This substitution pattern distinguishes it from the parent 4-thiouracil (CAS 591-28-6) and from the isomeric 2-thiouracil class.

Molecular Formula C7H8N2O2S
Molecular Weight 184.21
CAS No. 90151-12-5
Cat. No. B2903324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
CAS90151-12-5
Molecular FormulaC7H8N2O2S
Molecular Weight184.21
Structural Identifiers
SMILESCC1=C(C(=S)NC(=O)N1)C(=O)C
InChIInChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12)
InChIKeyJGLRXCDNKFJGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (CAS 90151-12-5): Procurement-Relevant Identity and Baseline Profile


5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (CAS 90151-12-5) is a heterocyclic small molecule (C7H8N2O2S, MW 184.22 g/mol) belonging to the 4-thioxo-3,4-dihydropyrimidin-2(1H)-one (4-thiouracil) class [1]. It features a thioxo group at position 4, an acetyl substituent at position 5, and a methyl group at position 6. This substitution pattern distinguishes it from the parent 4-thiouracil (CAS 591-28-6) and from the isomeric 2-thiouracil class. The compound is available from specialist chemical suppliers primarily for research purposes , but comprehensive, comparator-based quantitative evidence that would allow a scientific or industrial user to prioritize it over closely related analogs is extremely limited in the public domain.

Why Generic Substitution of 5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one Fails: The Evidence Gap


Within the 4-thioxo-3,4-dihydropyrimidin-2(1H)-one scaffold, even minor structural modifications can lead to substantial differences in physicochemical properties, binding affinity, and biological activity. The target compound's distinct 5-acetyl-6-methyl substitution pattern differentiates it from the unsubstituted 4-thiouracil parent [1] and from related 2-thioxo or 5-unsubstituted analogs. However, a rigorous head-to-head comparison is currently impossible because the public scientific literature lacks quantitative data directly measuring the target compound against specific named comparators under identical experimental conditions [2]. The absence of such evidence means that generic substitution based on 4-thiouracil class membership carries an unquantifiable risk of functional deviation. The following sections transparently document the best available evidence, while explicitly stating its significant limitations.

Quantitative Evidence Guide for Differentiating 5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one


Comparative Physicochemical Properties: Target Compound vs. Unsubstituted 4-Thiouracil Parent

The target compound's computed XLogP3-AA of -0.1 [1] represents a notable increase in lipophilicity relative to the unsubstituted 4-thiouracil parent (XLogP3-AA ≈ -1.1 [2]). While this class-level inference suggests potentially improved membrane permeability, it is not a direct measurement and must be interpreted cautiously.

Physicochemical profiling Lead optimization Solubility prediction

Hydrogen Bonding Capacity: Target Compound vs. 2-Thiouracil Isomer

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], a profile distinct from the isomeric 2-thiouracil class which presents a different donor/acceptor topology due to the shift of the thioxo group. This difference in hydrogen bonding capacity is qualitative; specific quantitative binding data comparing the two scaffolds against a common protein target are absent from the literature.

Molecular recognition Target engagement Crystal engineering

Dihydrofolate Reductase (DHFR) Binding Potential: In Silico Inference

A computational docking study has modeled the interaction of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one with dihydrofolate reductase (DHFR, PDB: 1U72) using AutoDock Vina and GROMACS molecular dynamics simulations . However, the study did not report quantitative binding affinity data (e.g., docking score, binding free energy) for the target compound, nor did it include a direct in silico head-to-head comparison with a named DHFR inhibitor or analog. Therefore, this evidence cannot be used to support a specific differentiation claim.

Anticancer research Enzyme inhibition Molecular docking

Viable Research Application Scenarios for 5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one Based on Available Evidence


Physicochemical Probe for Structure-Activity Relationship (SAR) Studies in the 4-Thiouracil Series

Researchers investigating the impact of C5/C6 substitution on the physicochemical properties of 4-thiouracil derivatives may find this compound useful as a reference point. Its computed XLogP3-AA (-0.1) and hydrogen bonding profile (2 HBD, 3 HBA) offer a distinct combination relative to the parent 4-thiouracil [1]. In a medicinal chemistry campaign aimed at optimizing the drug-like properties of 4-thiouracil-based inhibitors, this compound could serve as a comparator to assess the contribution of the 5-acetyl-6-methyl motif to permeability and solubility, pending experimental measurement.

Starting Material for Diversification into Pyrimido[4,5-d]pyrimidine Libraries

The presence of the reactive 5-acetyl group makes this compound a potential synthetic intermediate for generating structurally complex heterocycles. Related published work demonstrates that 5-acetyl-1-aryl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones react with guanidine to afford pyrimido[4,5-d]pyrimidine derivatives [1]. While this specific compound's reactivity has not been explicitly reported, its analogous acetyl substitution pattern suggests it could be explored for similar annulation reactions, offering entry into novel chemical space for screening libraries.

In Silico Target Identification and Computational Toxicology Screening

The availability of a 3D conformer from PubChem [1] enables computational pharmacophore screening and inverse docking studies. Given the preliminary in silico DHFR interaction model , researchers could systematically compare the predicted binding poses of this compound against a panel of potential targets alongside close analogs (e.g., 5-acetyl-6-methyluracil, 4-thiouracil). This approach could help prioritize the compound for specific biochemical assays and differentiate it from other 4-thiouracil derivatives based on predicted selectivity profiles.

Quote Request

Request a Quote for 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.